molecular formula C11H12O5 B7967092 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid

4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid

Cat. No. B7967092
M. Wt: 224.21 g/mol
InChI Key: YRRPBOUPSLJGKE-UHFFFAOYSA-N
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Patent
US05922717

Procedure details

7.8 g (0.025 mol) of benzyl 4-methoxycarbonylmethyloxy-phenyl-acetate are hydrogenated exhaustively in 150 ml of methanol in the presence of 8 g of palladium hydroxide-on-charcoal at room temperature under a hydrogen pressure of 50 psi. After removal of the catalyst, the mother liquor is concentrated to dryness under reduced pressure. 4.7 g (89.5% of theory) of a resinous crude product remain.
Name
benzyl 4-methoxycarbonylmethyloxy-phenyl-acetate
Quantity
7.8 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium hydroxide-on-charcoal
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16]CC2C=CC=CC=2)=[O:15])=[CH:9][CH:8]=1)=[O:4]>CO>[CH3:1][O:2][C:3]([CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1)=[O:4]

Inputs

Step One
Name
benzyl 4-methoxycarbonylmethyloxy-phenyl-acetate
Quantity
7.8 g
Type
reactant
Smiles
COC(=O)COC1=CC=C(C=C1)CC(=O)OCC1=CC=CC=C1
Step Two
Name
palladium hydroxide-on-charcoal
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor is concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
Smiles
COC(=O)COC1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.